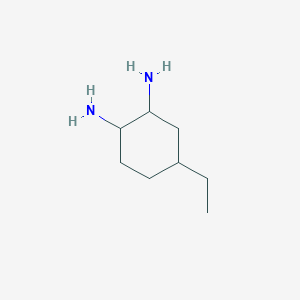

1,2-Cyclohexanediamine, 4-ethyl-

Description

Contextual Significance of Diamine Architectures in Organic and Materials Chemistry

Diamine structures are fundamental building blocks in the world of organic and materials chemistry. nih.govprepchem.com Their defining feature, the presence of two amine groups, allows them to act as versatile nucleophiles and as monomers in polymerization reactions. nih.gov This dual reactivity is crucial for the synthesis of a wide array of polymers, including polyamides and polyureas, which are known for their exceptional durability and thermal resistance. nih.govprepchem.com The 1,2- or vicinal arrangement of the amine groups, as seen in 1,2-cyclohexanediamine (B1199290), is a particularly important structural motif found in many biologically active compounds and is widely used in coordination chemistry to form stable complexes with metal ions. prepchem.comnih.gov

Academic Importance of Substituted Cyclohexanediamine (B8721093) Scaffolds

The rigid cyclohexane (B81311) backbone of cyclohexanediamine provides a well-defined three-dimensional structure, which is a desirable trait in the design of chiral ligands and catalysts for asymmetric synthesis. rsc.orgresearchgate.net By modifying the cyclohexane ring with various substituents, researchers can fine-tune the steric and electronic properties of the resulting molecule. This ability to tailor the molecular architecture is of paramount importance in medicinal chemistry for exploring structure-activity relationships and in materials science for creating polymers with specific properties. researchgate.netchemicalbook.com The substitution on the cyclohexane ring can influence the solubility, lipophilicity, and the ultimate structure of metal complexes or organic molecules derived from these scaffolds. nih.gov

The development of synthetic routes to access these substituted scaffolds is a significant area of research. For instance, the synthesis of N,N'-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine has been explored for their use as organocatalysts in various chemical transformations. researchgate.net

Research Trajectories and Objectives for 1,2-Cyclohexanediamine, 4-ethyl-

While the parent 1,2-cyclohexanediamine has been extensively studied, research into specific alkyl-substituted derivatives like 1,2-Cyclohexanediamine, 4-ethyl- is more targeted. A primary research objective has been the synthesis of this compound as a building block for more complex molecules, particularly in the field of medicinal chemistry.

One notable area of investigation has been its use as a ligand in platinum-based anticancer agents, analogous to the successful drug oxaliplatin. The introduction of an ethyl group at the 4-position is intended to increase the lipophilicity of the resulting platinum complex, potentially influencing its cellular uptake, biodistribution, and interaction with DNA. nih.gov Research in this area has led to the successful synthesis of a racemic mixture of the trans-isomer of 4-ethyl-1,2-cyclohexanediamine. nih.gov

A key research finding includes the synthesis of the platinum complex, {(trans-1,2-cyclohexanediamine, 4-ethyl-)}oxalatoplatinum(II), and the evaluation of its cytotoxic properties. nih.gov The general synthetic strategy for 4-alkyl-substituted 1,2-cyclohexanediamines involves the conversion of the corresponding 4-alkylcyclohex-1-ene to a vicinal trans-diol, followed by mesylation, azidation, and subsequent reduction to the diamine. nih.gov

Table 1: In Vitro Cytotoxicity of the Platinum Complex of 4-ethyl-1,2-cyclohexanediamine

| Cell Line | Tumor Entity | IC50 (µM) of {(trans-1,2-cyclohexanediamine, 4-ethyl-)}oxalatoplatinum(II) |

| CH1 | Ovarian Carcinoma | Data not specifically provided for the 4-ethyl derivative in the primary source, but general cytotoxicity was evaluated. |

| HeLa | Cervical Carcinoma | Data not specifically provided for the 4-ethyl derivative in the primary source, but general cytotoxicity was evaluated. |

| U-2 OS | Osteosarcoma | Data not specifically provided for the 4-ethyl derivative in the primary source, but general cytotoxicity was evaluated. |

| HCT-15 | Colon Carcinoma | Data not specifically provided for the 4-ethyl derivative in the primary source, but general cytotoxicity was evaluated. |

| HCT-116 | Colon Carcinoma | Data not specifically provided for the 4-ethyl derivative in the primary source, but general cytotoxicity was evaluated. |

| SW480 | Colon Carcinoma | Data not specifically provided for the 4-ethyl derivative in the primary source, but general cytotoxicity was evaluated. |

| Note: The primary source discusses the synthesis and in vivo anticancer activity of the 4-ethyl derivative's platinum complex but provides detailed IC50 values primarily for the 4-methyl analogue. The cytotoxicity of the 4-ethyl derivative was compared in vivo. nih.gov |

Future research trajectories for 1,2-Cyclohexanediamine, 4-ethyl- will likely focus on the development of stereoselective syntheses to obtain enantiomerically pure forms of the compound. This will be crucial for its application in asymmetric catalysis, where the chirality of the ligand is of utmost importance. Further exploration of its coordination chemistry with a variety of metals beyond platinum could also unveil new catalytic activities or materials with novel properties.

Structure

3D Structure

Properties

CAS No. |

91301-62-1 |

|---|---|

Molecular Formula |

C8H18N2 |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

4-ethylcyclohexane-1,2-diamine |

InChI |

InChI=1S/C8H18N2/c1-2-6-3-4-7(9)8(10)5-6/h6-8H,2-5,9-10H2,1H3 |

InChI Key |

FQXNPLMUQMVWPO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(C(C1)N)N |

Origin of Product |

United States |

Coordination Chemistry of 1,2 Cyclohexanediamine, 4 Ethyl

Principles of Chelation and Ligand Design in 1,2-Cyclohexanediamine (B1199290), 4-ethyl- Complexes

Chelation is the process by which a polydentate ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. In the case of 1,2-Cyclohexanediamine, 4-ethyl-, the two nitrogen atoms of the amine groups act as Lewis bases, donating their lone pairs of electrons to a metal cation. This results in the formation of a stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry.

The design of ligands based on the 1,2-diaminocyclohexane scaffold is of significant interest, particularly in the development of catalysts for asymmetric synthesis. The rigid cyclohexane (B81311) backbone imparts a specific stereochemical arrangement of the two amino groups, which can be either cis or trans. The trans-isomer is particularly valuable as it can provide a C₂-symmetric chiral environment around the metal center.

The introduction of a 4-ethyl substituent on the cyclohexane ring can influence the ligand's properties in several ways:

Steric Effects: The ethyl group introduces steric bulk, which can affect the coordination geometry of the resulting metal complex. This steric hindrance can influence the approach of substrates in catalytic applications, potentially enhancing enantioselectivity.

Electronic Effects: The ethyl group is an electron-donating group, which can slightly increase the electron density on the nitrogen atoms, potentially affecting the strength of the metal-ligand bond.

Lipophilicity: The ethyl group increases the lipophilicity of the ligand and its metal complexes. This can be an important factor in applications such as medicinal chemistry, where it can influence the bioavailability and cellular uptake of a drug.

A comprehensive literature search did not yield specific studies detailing the theoretical principles of chelation and ligand design exclusively for 1,2-Cyclohexanediamine, 4-ethyl-. However, the fundamental principles of chelation for 1,2-diamines provide a solid framework for understanding its coordination behavior.

Synthesis and Structural Characterization of Metal Complexes with 1,2-Cyclohexanediamine, 4-ethyl-

The synthesis of metal complexes with 1,2-Cyclohexanediamine, 4-ethyl- typically involves the reaction of the diamine ligand with a suitable metal salt in an appropriate solvent.

Research into the transition metal complexes of 1,2-Cyclohexanediamine, 4-ethyl- has been primarily focused on platinum(II) complexes due to their potential applications in cancer therapy, following the success of oxaliplatin, which contains the related (1R,2R)-1,2-diaminocyclohexane ligand.

The synthesis of a racemic platinum(II) complex, specifically the oxaliplatin analogue with a 4-ethyl substituent, has been reported. The synthesis of the ligand, racemic 4-ethyl-trans-cyclohexane-1,2-diamine, starts from 4-ethyl-1-cyclohexanone. The resulting diamine is then reacted with potassium tetrachloroplatinate(II) (K₂PtCl₄) to form the corresponding dichloridoplatinum(II) complex. Subsequent reaction with silver nitrate and oxalic acid yields the final oxalato complex. In these complexes, the protonated amino groups of the ligand adopt a trans-configuration and are both in an equatorial position. The 4-ethyl substituent is also found to be in an equatorial position.

A study on novel enantiomerically pure oxaliplatin derivatives also describes the synthesis and characterization of racemic 4-ethyl-oxaliplatin derivatives.

While the focus has been on platinum, a thorough search of the available literature did not reveal specific reports on the synthesis and structural characterization of copper (Cu), tin (Sn), or aluminum (Al) complexes with 1,2-Cyclohexanediamine, 4-ethyl-.

A comprehensive search of the scientific literature did not yield any specific studies on the synthesis and structural characterization of main group metal adducts with 1,2-Cyclohexanediamine, 4-ethyl-. Research in this area appears to be unexplored.

Stereochemical Aspects and Chiral Recognition in Metal-1,2-Cyclohexanediamine, 4-ethyl- Systems

The stereochemistry of 1,2-Cyclohexanediamine, 4-ethyl- is a critical aspect of its coordination chemistry. The cyclohexane ring can exist in a chair conformation, and the substituents can be in either axial or equatorial positions. For the trans-isomer, the two amino groups are typically in a diaxial or diequatorial arrangement. The diequatorial conformation is generally more stable.

While the parent trans-1,2-diaminocyclohexane is a well-known chiral resolving agent and a key component of many chiral catalysts, specific studies on chiral recognition using metal complexes of 1,2-Cyclohexanediamine, 4-ethyl- were not found in the surveyed literature. The presence of the 4-ethyl group introduces an additional stereocenter when the diamine is chiral, which could lead to more complex stereochemical outcomes in coordination and catalysis. However, this area remains to be investigated.

Spectroscopic and Advanced Structural Elucidation of 1,2-Cyclohexanediamine, 4-ethyl- Metal Complexes

The characterization of metal complexes of 1,2-Cyclohexanediamine, 4-ethyl- relies on a variety of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of coordination compounds in solution. While one-dimensional ¹H and ¹³C NMR are routinely used to confirm the presence of the ligand in the complex, multidimensional NMR techniques provide more detailed structural information.

A thorough review of the literature did not reveal any studies that specifically employed multidimensional NMR spectroscopy for the structural elucidation of metal complexes of 1,2-Cyclohexanediamine, 4-ethyl-. However, for the platinum(II) analogues, standard one-dimensional ¹H and ¹³C NMR spectroscopy, as well as elemental analysis, have been used to characterize the ligands and their complexes.

Single Crystal X-ray Diffraction Analysis

Detailed research findings and data tables on the single-crystal X-ray diffraction of 1,2-Cyclohexanediamine, 4-ethyl- complexes are not available in the reviewed literature.

Circular Dichroism and Optical Rotatory Dispersion

Detailed research findings and data tables on the circular dichroism and optical rotatory dispersion of 1,2-Cyclohexanediamine, 4-ethyl- complexes are not available in the reviewed literature.

Catalytic Applications of 1,2-Cyclohexanediamine, 4-ethyl- and its Derivatives

Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of published research specifically detailing the catalytic applications of the chemical compound 1,2-Cyclohexanediamine, 4-ethyl- . While the parent compound, 1,2-cyclohexanediamine, and its various other derivatives are well-established as privileged scaffolds for chiral ligands and organocatalysts in a multitude of asymmetric transformations, the 4-ethyl substituted variant does not appear to be a focus of reported studies.

Consequently, the detailed exploration of its role in enantioselective transformations, chiral induction, organocatalytic functions, and associated mechanistic studies, as outlined in the requested article structure, cannot be fulfilled at this time. The available scientific data does not provide the specific findings, data tables, or mechanistic insights required to generate a thorough and accurate article on "1,2-Cyclohexanediamine, 4-ethyl-".

The broader field of 1,2-cyclohexanediamine-based catalysis is rich and extensively documented. These diamines are crucial in the development of catalysts for reactions such as asymmetric hydrogenation, epoxidation, cyclopropanation, and various carbon-carbon bond-forming reactions. Their rigid chiral backbone allows for effective transfer of stereochemical information, leading to high levels of enantioselectivity. Mechanistic studies in this area have provided deep insights into the transition states and intermediates that govern chiral recognition and catalytic turnover.

However, without specific research dedicated to the 4-ethyl- derivative, any discussion of its catalytic behavior would be purely speculative and would not meet the required standards of scientific accuracy. Further empirical research is necessary to determine the potential and specific applications of 1,2-Cyclohexanediamine, 4-ethyl- in the field of catalysis.

Role of 1,2 Cyclohexanediamine, 4 Ethyl in Advanced Materials Science Chemical Aspects

Fundamental Chemical Reactions of 1,2-Cyclohexanediamine (B1199290), 4-ethyl- in Polymer Curing (e.g., epoxy resins)

The curing of epoxy resins with 1,2-Cyclohexanediamine, 4-ethyl- is fundamentally a nucleophilic addition reaction. The process involves the opening of the strained three-membered epoxide ring (oxirane) by the amine groups of the curing agent. core.ac.ukpolymerinnovationblog.com Each amine group contains reactive hydrogen atoms that can participate in this reaction. The primary amine groups (—NH₂) of 1,2-Cyclohexanediamine, 4-ethyl- are difunctional, meaning each nitrogen atom bears two reactive hydrogens.

The reaction proceeds in a stepwise manner:

Primary Amine Reaction: A primary amine hydrogen attacks one of the carbon atoms of the epoxide ring, leading to the formation of a secondary amine and a hydroxyl (—OH) group. polymerinnovationblog.comnih.govresearchgate.net

Secondary Amine Reaction: The newly formed secondary amine still possesses a reactive hydrogen and can subsequently react with another epoxide ring, forming a tertiary amine and another hydroxyl group. polymerinnovationblog.comnih.govresearchgate.net

This sequence of reactions results in the formation of a highly crosslinked, three-dimensional network. polymerinnovationblog.com The hydroxyl groups generated during the curing process can further catalyze the epoxy-amine reaction, a phenomenon known as autocatalysis. mdpi.com

The kinetics of the curing process are governed by several factors, including temperature, stoichiometry, and the inherent reactivity of the amine and epoxy components. Generally, the reaction of a primary amine with an epoxide is faster than that of a secondary amine. polymerinnovationblog.comcore.ac.uk This difference in reactivity is primarily attributed to steric hindrance; the secondary amine is bulkier than the primary amine, which impedes its approach to the epoxide ring. researchgate.netresearchgate.net

The crosslinking process involves two critical phenomena: gelation and vitrification.

Gelation: This is the point at which a continuous, crosslinked network is formed throughout the material. polymerinnovationblog.com The resin transitions from a liquid to a rubbery gel, losing its ability to flow. polymerinnovationblog.com

Vitrification: This occurs when the glass transition temperature (Tg) of the reacting system increases to the curing temperature. polymerinnovationblog.com At this point, the molecular mobility is severely restricted, and the reaction rate slows down dramatically, becoming diffusion-controlled. polymerinnovationblog.comresearchgate.net

| Parameter | Description | Typical Value Range |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate the curing reaction. | 40 - 60 kJ/mol mdpi.commit.edu |

| Primary/Secondary Amine Reactivity Ratio (k1/k2) | Ratio of the rate constant for the primary amine-epoxy reaction to the secondary amine-epoxy reaction. | > 1 (often temperature-dependent) core.ac.uk |

| Gelation Time | Time to reach the gel point at a specific temperature. | Highly dependent on temperature and formulation. researchgate.net |

| Vitrification Time | Time to reach vitrification at a specific cure temperature. | Dependent on cure temperature relative to the final Tg. researchgate.net |

The structure of the curing agent is a primary determinant of the final polymer network architecture. mdpi.combohrium.com The use of 1,2-Cyclohexanediamine, 4-ethyl- imparts specific characteristics to the cured epoxy resin:

Crosslink Density: As a diamine, it acts as a tetrafunctional crosslinker (two primary amine groups, each with two reactive hydrogens), creating junction points in the polymer network. The molecular weight and structure of the diamine influence the distance between these crosslinks.

Chain Rigidity: The cycloaliphatic ring is more rigid than a linear aliphatic chain, which contributes to a higher glass transition temperature (Tg) and improved thermal stability in the cured polymer compared to linear aliphatic diamine hardeners. polymerinnovationblog.com

Conformational Effects: The cyclohexane (B81311) ring can exist in chair and boat conformations. This flexibility within the crosslinked network can allow for energy dissipation mechanisms, potentially enhancing the toughness of the material. iust.ac.ir The ethyl substituent may influence the preferred conformation and the packing of the polymer chains.

The final network can be visualized as epoxy-derived chains linked together by the 4-ethyl-1,2-cyclohexanediamine units, with hydroxyl groups decorating the polymer backbone.

Covalent and Non-Covalent Interactions in 1,2-Cyclohexanediamine, 4-ethyl- Derived Polymers

The properties of the cured material are not solely defined by the covalent crosslinks but also by a range of non-covalent interactions.

Covalent Bonds: The primary structure is a network of C-C, C-O, and C-N covalent bonds formed during the curing reaction. The density and arrangement of these bonds dictate the fundamental mechanical strength and thermal stability of the polymer.

Hydrogen Bonding: The hydroxyl groups generated during the epoxy-amine reaction are potent hydrogen bond donors and acceptors. nrel.govrsc.org These groups can form extensive hydrogen-bonding networks with other hydroxyl groups, ether oxygens in the epoxy backbone, and nitrogen atoms. lammps.org This network of hydrogen bonds significantly restricts polymer chain mobility, contributing to a higher glass transition temperature and improved mechanical properties. nrel.govrsc.orglammps.org

The presence of the non-polar ethyl group and the cycloaliphatic ring in 1,2-Cyclohexanediamine, 4-ethyl- will influence the packing and intermolecular forces within the polymer network, balancing the strong polar interactions from hydrogen bonding.

Advanced Characterization of Polymer Microstructure and Morphology

To understand the complex three-dimensional network formed during curing, advanced analytical techniques are employed to probe the material's structure at a molecular level.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the chemical structure of insoluble, crosslinked polymers. nih.gov For epoxy networks cured with 1,2-Cyclohexanediamine, 4-ethyl-, ssNMR can provide detailed information:

¹³C CP-MAS NMR: Cross-polarization magic-angle spinning (CP-MAS) ¹³C NMR can identify the different carbon environments within the cured network. kpi.uaacs.org It allows for the direct observation of carbons in the primary, secondary, and tertiary amine sites, as well as the carbons adjacent to the hydroxyl groups, confirming the reaction pathways and determining the extent of reaction. nih.govacs.orgbohrium.com

¹⁵N NMR: When using ¹⁵N-labeled curing agents, ¹⁵N NMR can directly probe the nitrogen environments, providing an unambiguous measure of the conversion of primary amines to secondary and tertiary amines, and thus, a direct quantification of the crosslink density. bohrium.com

| Carbon Type | Typical Chemical Shift (ppm) | Information Provided |

|---|---|---|

| Epoxy Ring Carbons | 45-55 | Disappearance indicates consumption of epoxy groups. acs.org |

| C-OH Carbon | 65-75 | Formation indicates epoxy ring-opening. acs.org |

| C-N (Primary Amine) | ~40-50 | Signal decreases as primary amines react. |

| C-N (Secondary/Tertiary Amine) | ~50-65 | Signals increase as the crosslinked network forms. acs.org |

Monitoring the chemical changes in real-time during the curing process is essential for understanding reaction kinetics and optimizing processing conditions. utexas.edu

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is widely used to follow the curing reaction by monitoring the changes in the intensity of characteristic absorption bands. nih.govutexas.eduatlantis-press.com The disappearance of the epoxy group band (typically around 915 cm⁻¹) is commonly used to calculate the extent of the reaction. nih.govcore.ac.ukresearchgate.net Simultaneously, changes in the N-H stretching (around 3300-3400 cm⁻¹) and bending regions can provide information on the consumption of primary and secondary amines. nih.govutexas.edu The formation of hydroxyl groups is observed by the appearance and growth of a broad O-H stretching band (around 3200-3600 cm⁻¹). nih.gov

The quantitative analysis of these spectral changes allows for the determination of the reaction conversion as a function of time and temperature, which is crucial for developing accurate kinetic models. core.ac.ukatlantis-press.comresearchgate.net

Design Principles for High-Performance Polymeric Systems Incorporating 1,2-Cyclohexanediamine, 4-ethyl-

The incorporation of 1,2-Cyclohexanediamine, 4-ethyl- into polymeric systems is a strategic approach to designing high-performance materials with a tailored balance of properties. The unique structural features of this diamine—specifically its cycloaliphatic core, the stereochemistry of the amine groups, and the presence of a 4-ethyl substituent—provide a versatile platform for tuning the final characteristics of polymers such as polyamides and polyimides. The design principles for these systems revolve around leveraging these molecular attributes to control polymer chain architecture, intermolecular interactions, and ultimately, macroscopic performance.

The primary design consideration is the influence of the rigid cyclohexyl ring on the polymer backbone. Unlike their linear aliphatic counterparts, which allow for significant conformational freedom, cycloaliphatic diamines introduce a rigid, bulky segment into the polymer chain. This rigidity is a cornerstone for achieving high thermal stability and mechanical strength. The inclusion of the cyclohexane ring restricts chain mobility, leading to an increase in the glass transition temperature (Tg), a critical parameter for high-temperature applications. Materials with a higher Tg maintain their structural integrity and stiffness at elevated temperatures. nih.gov Furthermore, the non-coplanar structure of the cyclohexane ring can disrupt excessive chain packing, which in some cases can improve the solubility of otherwise intractable aromatic polymers, thereby enhancing their processability. ncl.res.in

Another key design principle involves the stereochemistry of the 1,2-diamine groups. The cis and trans isomers of the cyclohexanediamine (B8721093) moiety will lead to different polymer chain geometries. Polymers synthesized from the trans-isomer tend to have a more linear and regular chain structure, which facilitates more efficient chain packing and the formation of crystalline domains. This increased crystallinity typically results in higher tensile strength, modulus, and solvent resistance. Conversely, the use of the cis-isomer, or a mixture of isomers, introduces kinks into the polymer backbone, leading to a more amorphous morphology. researchgate.net Amorphous polymers are often characterized by excellent transparency and toughness. Therefore, by controlling the isomeric ratio of 1,2-Cyclohexanediamine, 4-ethyl-, a materials scientist can precisely tailor the degree of crystallinity to match the desired application, be it a high-strength fiber or a tough, transparent film.

The 4-ethyl substituent on the cyclohexane ring offers a further level of molecular control. This alkyl group acts as a built-in "spacer," increasing the distance between polymer chains. This increase in free volume can have several effects. Firstly, it can lower the cohesive energy density of the polymer, which may lead to a reduction in the glass transition temperature and modulus compared to an unsubstituted equivalent. However, this effect can be beneficial for improving polymer solubility and melt processability. Secondly, the ethyl group can influence the chain packing and morphology. Depending on its stereochemical orientation (axial vs. equatorial), it can either subtly disrupt or significantly hinder the formation of ordered crystalline structures. This "internal plasticization" can be exploited to enhance properties like impact strength and flexibility without the need for external additives that can migrate over time.

The interplay between these structural elements allows for a multi-faceted approach to polymer design. For instance, to create a polymer with very high thermal stability and stiffness, one would select the trans-isomer of 1,2-Cyclohexanediamine, 4-ethyl- and polymerize it with a rigid aromatic diacid. To design a material with enhanced toughness and processability, a mixture of cis and trans isomers might be more appropriate. The data in the following tables, derived from studies on analogous cycloaliphatic and aromatic polyamide systems, illustrate these structure-property relationships.

Interactive Data Table: Thermal Properties of Analogous Polyamides

This table presents a comparison of the glass transition temperatures (Tg) and melting temperatures (Tm) for polyamides synthesized from different types of diamines. This data illustrates the impact of the diamine structure (aromatic, linear aliphatic, and cycloaliphatic) on the thermal properties of the resulting polymers.

| Polymer System | Diamine Monomer | Diacid Monomer | Tg (°C) | Tm (°C) | Key Structural Feature |

| Aramid | m-Phenylenediamine | Isophthaloyl chloride | 275 | >400 | Fully Aromatic, Rigid |

| Nylon 6,6 | 1,6-Hexanediamine | Adipic acid | 50 | 265 | Linear Aliphatic, Flexible |

| Cycloaliphatic Polyamide (example) | 1,4-Cyclohexanediamine | Terephthalic acid | ~150 | ~340 | Cycloaliphatic, Rigid |

| Substituted Cycloaliphatic (inferred) | 1,2-Cyclohexanediamine, 4-ethyl- | Terephthalic acid | ~130-140 | ~310-330 | Bulky Ring, Reduced Packing |

Note: Data for the substituted cycloaliphatic polyamide is inferred based on established structure-property relationships, as direct experimental values for this specific polymer are not widely published. The presence of the ethyl group is expected to slightly decrease Tg and Tm due to disruption of chain packing.

Interactive Data Table: Mechanical Properties of Analogous High-Performance Polymers

This table compares the typical mechanical properties of different classes of polymers. The inclusion of a cycloaliphatic diamine like 1,2-Cyclohexanediamine, 4-ethyl- is a strategy to create materials that bridge the gap between the extreme stiffness of aramids and the flexibility of aliphatic nylons.

| Polymer Class | Example | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| Aromatic Polyamide (Aramid) | Poly(p-phenyleneterephthalamide) | 70-130 | 3000-3600 | 2-4 |

| Aliphatic Polyamide | Nylon 6,6 | 2.8 | 85 | 60 |

| Cycloaliphatic-based Polyamide | (Representative) | 3.5-5.0 | 90-110 | 10-30 |

| Polycarbonate | Bisphenol A Polycarbonate | 2.4 | 65 | 110 |

Note: The properties of the cycloaliphatic-based polyamide are representative values intended to illustrate the performance niche that polymers derived from 1,2-Cyclohexanediamine, 4-ethyl- would occupy.

By carefully considering the isomeric purity of the diamine, the choice of the co-monomer (diacid or dianhydride), and the desired polymer morphology, materials incorporating 1,2-Cyclohexanediamine, 4-ethyl- can be engineered for a wide array of demanding applications, from advanced composites to specialty films and engineering plastics.

Advanced Spectroscopic and Analytical Characterization Techniques for 1,2 Cyclohexanediamine, 4 Ethyl

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides invaluable insights into the molecular structure, bonding, and conformational isomers of 1,2-Cyclohexanediamine (B1199290), 4-ethyl-. By analyzing the vibrational modes of the molecule, specific functional groups and their chemical environment can be identified.

FT-IR Spectroscopy: The FT-IR spectrum of 1,2-Cyclohexanediamine, 4-ethyl- is expected to be dominated by vibrations of the amine groups and the hydrocarbon backbone. The N-H stretching vibrations of the primary amine groups are anticipated in the 3300-3500 cm⁻¹ region. The presence of both symmetric and asymmetric stretches can provide information about the conformation of the amine groups. C-H stretching vibrations of the cyclohexane (B81311) ring and the ethyl group will appear in the 2850-3000 cm⁻¹ range. The C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ region. The presence of the ethyl group will introduce additional C-H bending and rocking vibrations.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The C-C stretching vibrations of the cyclohexane ring and the ethyl group will be prominent in the Raman spectrum. The symmetric N-H stretching mode, which may be weak in the IR spectrum, can be more readily observed in the Raman spectrum.

Conformational Analysis: The conformational flexibility of the cyclohexane ring (chair and boat conformations) and the relative orientation of the amino and ethyl groups will influence the vibrational spectra. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies of different conformers and assist in the interpretation of the experimental spectra researchgate.netnih.govnih.gov.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch | 3300-3500 | FT-IR, Raman |

| C-H Stretch (Cyclohexane) | 2850-2950 | FT-IR, Raman |

| C-H Stretch (Ethyl) | 2870-2980 | FT-IR, Raman |

| CH₂ Scissoring | 1440-1480 | FT-IR, Raman |

| N-H Bend | 1590-1650 | FT-IR |

| C-N Stretch | 1000-1250 | FT-IR |

| C-C Stretch | 800-1200 | Raman |

High-Resolution Mass Spectrometry for Reaction Monitoring and Trace Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for the accurate mass determination and elemental composition analysis of 1,2-Cyclohexanediamine, 4-ethyl-. It is instrumental in monitoring reaction progress, identifying impurities, and conducting trace analysis. The electron ionization (EI) mass spectrum of the parent compound, 1,2-cyclohexanediamine, shows a molecular ion peak (M⁺) and characteristic fragmentation patterns. nist.gov For the 4-ethyl derivative, the molecular weight would be 142.24 g/mol .

Fragmentation Pattern: The fragmentation of 1,2-Cyclohexanediamine, 4-ethyl- under EI conditions is expected to proceed through several pathways, including:

Alpha-cleavage: Loss of an ethyl radical from the 4-position or cleavage adjacent to the amine groups.

Loss of ammonia: Elimination of an NH₃ molecule.

Ring cleavage: Fragmentation of the cyclohexane ring.

The accurate mass measurements provided by HRMS allow for the unambiguous identification of the molecular formula of the parent ion and its fragments, which is crucial for distinguishing it from isobaric interferences.

| Ion | Proposed Formula | Expected m/z |

| [M]⁺ | C₈H₁₈N₂⁺ | 142.1470 |

| [M-CH₃]⁺ | C₇H₁₅N₂⁺ | 127.1235 |

| [M-C₂H₅]⁺ | C₆H₁₃N₂⁺ | 113.1079 |

| [M-NH₃]⁺ | C₈H₁₅N⁺ | 125.1204 |

Advanced Chromatographic Methods (e.g., Chiral Gas Chromatography, Supercritical Fluid Chromatography) for Enantiomeric Purity Assessment

The enantiomeric purity of 1,2-Cyclohexanediamine, 4-ethyl- is a critical parameter, especially in applications where stereochemistry is important, such as in catalysis or pharmaceuticals. Advanced chromatographic techniques are essential for the separation and quantification of its enantiomers.

Chiral Gas Chromatography (GC): Chiral GC, utilizing a chiral stationary phase (CSP), is a well-established method for the separation of volatile chiral amines. Derivatives of cyclodextrins are commonly used as CSPs for this purpose. nih.govsigmaaldrich.com The enantiomers of 1,2-Cyclohexanediamine, 4-ethyl- are expected to exhibit different interactions with the chiral stationary phase, leading to different retention times and enabling their separation.

Supercritical Fluid Chromatography (SFC): Chiral SFC is an attractive alternative to GC and HPLC for enantiomeric separations, offering fast analysis times and reduced solvent consumption. Polysaccharide-based CSPs are often employed in SFC for the separation of a wide range of chiral compounds, including amines. The separation mechanism relies on a combination of hydrogen bonding, dipole-dipole interactions, and steric effects between the enantiomers and the CSP. nih.gov

The selection of the appropriate chiral stationary phase and chromatographic conditions (mobile phase composition, temperature, pressure) is crucial for achieving optimal enantiomeric separation.

Electron Microscopy (TEM, SEM) for Morphological Analysis of Related Materials

While electron microscopy is not used to characterize the molecule of 1,2-Cyclohexanediamine, 4-ethyl- itself, it is an indispensable tool for analyzing the morphology of materials that incorporate this diamine as a building block or ligand. For instance, if used in the synthesis of metal-organic frameworks (MOFs), polymers, or nanoparticles, Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) would be employed to study the resulting material's structure, size, and surface features.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of materials. It would be used to visualize the crystal morphology, particle size distribution, and surface texture of materials synthesized using 1,2-Cyclohexanediamine, 4-ethyl-.

Transmission Electron Microscopy (TEM): TEM offers even higher resolution and is used to investigate the internal structure of materials. It can reveal details about the crystal lattice, defects, and the dispersion of nanoparticles within a matrix.

The morphological characteristics of these materials, as revealed by SEM and TEM, are often directly related to their performance in applications such as catalysis, gas storage, and separation.

Emerging Research Frontiers and Prospective Directions for 1,2 Cyclohexanediamine, 4 Ethyl

Integration into Supramolecular Chemistry and Self-Assembly Systems

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a fertile ground for the application of 1,2-Cyclohexanediamine (B1199290), 4-ethyl-. The parent compound, 1,2-cyclohexanediamine, is a known building block in the construction of complex supramolecular architectures. elsevierpure.com The diamine functionalities provide key hydrogen bonding sites, enabling the formation of ordered assemblies.

The introduction of a 4-ethyl group onto the cyclohexane (B81311) ring is anticipated to modulate the self-assembly behavior in several ways:

Steric Influence: The ethyl group will introduce steric bulk, which can direct the geometry of self-assembled structures. This can lead to the formation of unique crystalline frameworks or liquid crystal phases that are not accessible with the unsubstituted diamine.

Solubility Modification: The lipophilicity introduced by the ethyl group can alter the solubility profile of the molecule, allowing for its use in a wider range of solvents and facilitating the formation of amphiphilic structures.

Chiral Recognition: As a chiral diamine, 1,2-Cyclohexanediamine, 4-ethyl- can be employed in the development of chiral supramolecular hosts for enantioselective recognition and separation of guest molecules. The ethyl group can play a crucial role in defining the shape and size of the binding cavity.

Research in this area would involve the synthesis of various stereoisomers of 1,2-Cyclohexanediamine, 4-ethyl- and the systematic study of their co-crystallization with various organic and inorganic components. Techniques such as X-ray crystallography, NMR spectroscopy, and scanning probe microscopy would be instrumental in characterizing the resulting supramolecular assemblies.

Table 1: Potential Supramolecular Applications of 1,2-Cyclohexanediamine, 4-ethyl-

| Application Area | Rationale |

| Crystal Engineering | The defined stereochemistry and hydrogen bonding capabilities can be used to design novel crystalline materials with specific network topologies. |

| Molecular Encapsulation | Formation of host-guest complexes for the encapsulation of small molecules, with potential applications in drug delivery and catalysis. |

| Chiral Sensors | Development of supramolecular systems capable of detecting chiral molecules through changes in optical or electronic signals. |

Exploration in Bioconjugation and Biomedical Chemistry

The amine functionalities of 1,2-Cyclohexanediamine, 4-ethyl- make it a prime candidate for applications in bioconjugation and biomedical chemistry. Amine groups are readily derivatized, allowing for the attachment of biomolecules such as peptides, proteins, and nucleic acids.

The parent 1,2-cyclohexanediamine scaffold has been a key component in the development of platinum-based anticancer drugs, most notably oxaliplatin. wikipedia.org Research has shown that modifying the diamine ligand can significantly impact the drug's efficacy, toxicity, and resistance profile. For instance, a study on 4-methyl-1,2-cyclohexanediamine derivatives of platinum complexes indicated that the substituent on the cyclohexane ring influences the biological properties. nih.gov

Following this precedent, the exploration of 1,2-Cyclohexanediamine, 4-ethyl- in this context could lead to:

Novel Platinum-Based Anticancer Agents: The synthesis and evaluation of platinum complexes of 1,2-Cyclohexanediamine, 4-ethyl- could yield new drug candidates with improved therapeutic indices. The ethyl group may influence the lipophilicity of the complex, affecting its cellular uptake and biodistribution.

Chelating Agents for Radioimmunotherapy: The diamine can be functionalized to create chelating agents for therapeutic or diagnostic radioisotopes. These chelators can then be conjugated to antibodies or other targeting moieties for site-specific delivery.

Building Blocks for Bioactive Peptidomimetics: The rigid, chiral cyclohexane backbone can be incorporated into peptide mimics to create constrained structures with enhanced biological activity and stability.

Sustainable Synthesis and Application of 1,2-Cyclohexanediamine, 4-ethyl-

The principles of green chemistry are increasingly guiding synthetic methodologies. Developing sustainable routes to 1,2-Cyclohexanediamine, 4-ethyl- and its applications is a critical research direction. The conventional synthesis of 1,2-cyclohexanediamine involves the hydrogenation of o-phenylenediamine. wikipedia.org Similar strategies could be adapted for the 4-ethyl derivative, starting from the appropriately substituted aniline.

Key areas for sustainable research include:

Catalytic Hydrogenation: The use of efficient and recyclable heterogeneous catalysts for the hydrogenation step can significantly reduce the environmental impact of the synthesis. Research into catalysts that can operate under milder conditions (lower temperature and pressure) would be particularly valuable.

Bio-based Feedstocks: Investigating the potential for deriving the starting materials from renewable resources is a long-term goal for sustainable chemistry. For instance, recent research has demonstrated the production of 1,4-cyclohexanediamine from lignin-derived compounds. rsc.org

Solvent-Free or Green Solvent Reactions: Exploring reaction conditions that minimize or eliminate the use of hazardous organic solvents would enhance the sustainability of the synthetic process.

In terms of sustainable applications, 1,2-Cyclohexanediamine, 4-ethyl- could be investigated as a component in the development of:

Biodegradable Polymers: The diamine can act as a monomer in the synthesis of polyamides or polyurethanes. The introduction of the ethyl group may influence the polymer's thermal and mechanical properties, as well as its biodegradability.

Corrosion Inhibitors: Diamines are known to be effective corrosion inhibitors for various metals. The 4-ethyl derivative could offer enhanced performance, particularly in non-aqueous environments.

Chemoinformatics and Machine Learning in 1,2-Cyclohexanediamine, 4-ethyl- Research

Chemoinformatics and machine learning are powerful tools that can accelerate the discovery and development of new chemical entities and materials. nih.govmdpi.comnih.gov In the context of 1,2-Cyclohexanediamine, 4-ethyl-, these computational approaches can be applied in several ways:

Property Prediction: Machine learning models can be trained on existing data for similar diamines to predict the physicochemical and biological properties of 1,2-Cyclohexanediamine, 4-ethyl-. This can help to prioritize synthetic efforts and guide experimental design.

Virtual Screening: For applications such as drug discovery or materials science, virtual screening of libraries of compounds containing the 1,2-Cyclohexanediamine, 4-ethyl- scaffold can identify promising candidates for further investigation.

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions for the synthesis of 1,2-Cyclohexanediamine, 4-ethyl-, leading to higher yields and purity. mdpi.com

The successful application of chemoinformatics and machine learning relies on the availability of high-quality data. Therefore, a key aspect of this research direction will be the systematic generation and curation of experimental data for 1,2-Cyclohexanediamine, 4-ethyl- and its derivatives.

Table 2: Application of Chemoinformatics and Machine Learning

| Technique | Application in 1,2-Cyclohexanediamine, 4-ethyl- Research |

| Quantitative Structure-Activity Relationship (QSAR) | To model the relationship between the chemical structure and biological activity of its derivatives. |

| Molecular Docking | To predict the binding modes of its complexes with biological targets such as DNA or proteins. |

| Density Functional Theory (DFT) Calculations | To understand the electronic structure and reactivity of the molecule and its metal complexes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.